9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine is a compound of significant interest in medicinal chemistry, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This compound is classified as a tetrahydroacridine derivative, which is known for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in enhancing cholinergic neurotransmission, often impaired in Alzheimer's patients.
The compound can be synthesized through various methods that typically involve modifications of existing tetrahydroacridine structures. It falls under the broader category of acridine derivatives, which are recognized for their diverse biological activities, including anti-Alzheimer properties. The structural modifications, particularly the introduction of chlorine and fluorine substituents, are believed to enhance the pharmacological profile of the base tetrahydroacridine structure.
The synthesis of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine generally involves multi-step chemical reactions:
For example, one reported method involves using phosphorus oxychloride to facilitate chlorination in the presence of other reagents to yield the desired product .
The molecular structure of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine features a fused ring system characteristic of tetrahydroacridines. The specific arrangement of chlorine and fluorine substituents plays a critical role in its biological activity.
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism by which 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine exerts its effects primarily involves:
The physical properties of 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture due to the presence of halogen substituents.
9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine has several notable applications:
The acridine scaffold, first identified as a component of coal tar in the late 19th century, has evolved from its origins as a textile dye to a cornerstone of medicinal chemistry. Early therapeutic applications centered on acridine-based antiseptics like acriflavine, used during World War I for wound disinfection. The mid-20th century witnessed a significant paradigm shift with the discovery of the antimalarial properties of 9-aminoacridine derivatives, which laid the foundation for rational drug design based on this nitrogen-containing heterocycle. The strategic hydrogenation of one ring yielded 1,2,3,4-tetrahydroacridine—a semi-saturated analogue that reduced planar-associated toxicity while retaining bioactivity. This structural modification marked a critical advancement, enabling the development of tacrine, the first FDA-approved acetylcholinesterase inhibitor for Alzheimer's disease (1993). The tetrahydroacridine core subsequently emerged as a privileged scaffold in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier and engage multiple biological targets through π-π stacking and hydrophobic interactions [5] [7].
Table 1: Evolution of Key Acridine-Based Therapeutics
| Era | Compound Class | Representative Agent | Primary Therapeutic Application |
|---|---|---|---|
| 1910s | Aminoacridines | Acriflavine | Antiseptic |
| 1940s | 9-Aminoacridines | Quinacrine | Antimalarial |
| 1990s | Tetrahydroacridines | Tacrine | Alzheimer's disease (AChE inhibitor) |
| 2000s+ | Halogenated Tetrahydroacridines | 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine | Multi-target ligands (oncology, inflammation) |
Halogenation of the tetrahydroacridine scaffold induces profound electronic and steric alterations that enhance target engagement and metabolic stability. The introduction of chlorine at the C9 position and fluorine at C7 in 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine (CAS 66949-81-3, MF: C₁₃H₁₁ClFN, MW: 235.68 g/mol) creates a strategic electronic asymmetry. Chlorine, with its +M resonance effect and moderate electronegativity (χ = 3.16), enhances π-electron density in the fused ring system, facilitating stacking interactions with aromatic residues in enzyme binding pockets. Fluorine (χ = 3.98), the most electronegative element, forms strong dipole-dipole interactions and C-F···H-N hydrogen bonds while conferring oxidative resistance due to the strength of the C-F bond (485 kJ/mol). The non-planar conformation of the partially saturated ring reduces intercalation-associated genotoxicity—a limitation of fully planar acridines [4].
Table 2: Physicochemical Properties of 9-Chloro-7-fluoro-1,2,3,4-tetrahydroacridine
| Property | Value/Description | Analytical Method/Reference |
|---|---|---|
| CAS Registry Number | 66949-81-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₁₁ClFN | Elemental Analysis |
| Molecular Weight | 235.68 g/mol | Mass Spectrometry |
| SMILES | ClC1=C2C(CCCC2)=NC3=CC=C(F)C=C13 | Canonical Representation |
| InChI Key | RPANWYSQFQHEEP-UHFFFAOYSA-N | IUPAC Standard Identifier |
| Purity | ≥97% (≥99% available) | HPLC/Supplier Specifications [2] [4] |
| Physical Form | Crystalline powder | Visual Characterization |
| Storage Stability | 2-8°C (inert atmosphere) | Stability Studies |
The hydrogenation of the C1-C4 bonds creates a chiral boat conformation, though the compound is typically utilized as a racemate. Computational studies indicate the chloro-fluoro substitution pattern increases molecular polarity (calculated cLogP ≈ 2.8) compared to unsubstituted tetrahydroacridine (cLogP ≈ 3.5), enhancing aqueous solubility—a critical parameter for bioavailability. Canonical SMILES representations (ClC1=C2C(CCCC2)=NC3=CC=C(F)C=C13) and InChI keys (RPANWYSQFQHEEP-UHFFFAOYSA-N) provide unique identifiers essential for cheminformatics analyses and database curation [2] [4].
The strategic halogen placement in 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine enables dual-pathway targeting critical to oncology and inflammation. In acetylcholinesterase (AChE) inhibition studies, tetrahydroacridine derivatives demonstrate altered binding kinetics compared to fully aromatic analogues. Research indicates that replacing the acridine core with tetrahydroacridine in thiosemicarbazone hybrids shifts inhibition from non-competitive (acridine-based CL-01, BChE IC₅₀ = 0.71 µM) to mixed-type (tetrahydroacridine-based TA-01, BChE IC₅₀ = 5.38 µM), suggesting distinct interactions with the enzyme's peripheral anionic site. This site exhibits homology with inflammatory signaling domains, providing a mechanistic link to anti-inflammatory effects [6].
Table 3: Comparative Bioactivity of Acridine vs. Tetrahydroacridine Derivatives
| Parameter | Acridine Derivative (CL-01) | Tetrahydroacridine Derivative (TA-01) | Significance |
|---|---|---|---|
| BChE IC₅₀ | 0.71 µM | 5.38 µM | ~7.6-fold difference |
| AChE Inhibition Mode | Non-competitive | Mixed-type | Target engagement divergence |
| Antioxidant Activity (DPPH) | Not reported | EC₅₀ = 47.01 μM (CL-13 analogue) | Radical scavenging capacity |
| Neuroprotective Effects | Limited data | Confirmed in H₂O₂-induced oxidative stress models | Cellular protection relevance |
The compound's electron-deficient aromatic system facilitates π-cation interactions with cationic residues in kinase ATP pockets (e.g., JAK, MAPK pathways) implicated in tumor proliferation and cytokine signaling. Additionally, the fluorine atom enhances membrane permeability, enabling intracellular accumulation critical for targeting nuclear factors like NF-κB. Molecular hybridization strategies exploit this scaffold by tethering metal-chelating components (e.g., thiosemicarbazones), creating multi-target-directed ligands (MTDLs) with pro-apoptotic and anti-proliferative activities. These hybrids demonstrate efficacy in reversing scopolamine-induced cognitive impairment—a model relevant to cancer-related cognitive decline—and exhibit neuroprotection against oxidative stress (EC₅₀ = 47.01 μM in DPPH assay for CL-13 analogue), suggesting applicability in inflammation-driven oncogenesis [3] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6